Ethyl 2-cyano-2-(hydroxyamino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

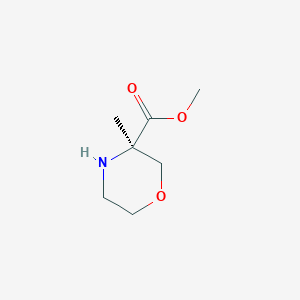

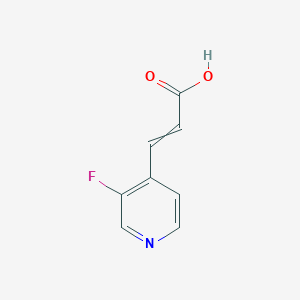

Ethyl 2-cyano-2-(hydroxyamino)acetate, also known as ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate, is a chemical compound with the molecular formula C₅H₆N₂O₃ and a molar mass of 142.11 g/mol . This compound is commonly used as an additive in peptide synthesis due to its ability to suppress racemization and enhance coupling efficiency .

Preparation Methods

Ethyl 2-cyano-2-(hydroxyamino)acetate is synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid . The reaction is carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester, and the product can be obtained in high yield when buffered with phosphoric acid . The compound can be purified by recrystallization from ethanol or ethyl acetate .

Chemical Reactions Analysis

Ethyl 2-cyano-2-(hydroxyamino)acetate undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), which are commonly used in peptide synthesis.

Coupling Reactions: The compound is widely used as a coupling additive in peptide synthesis, where it reacts with carbodiimides to form amide bonds.

Scientific Research Applications

Ethyl 2-cyano-2-(hydroxyamino)acetate has several scientific research applications:

Peptide Synthesis: It is extensively used as an additive in peptide synthesis to suppress racemization and enhance coupling efficiency.

Pharmaceutical Industry: The compound is used in the synthesis of various pharmaceutical compounds, including amides and peptides.

Biological Research: It is used in biological research to study peptide interactions and protein synthesis.

Mechanism of Action

The primary mechanism of action of ethyl 2-cyano-2-(hydroxyamino)acetate involves its role as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides in peptide synthesis . The compound’s pronounced acidity (pKa 4.60) allows it to suppress base-catalyzed side reactions, particularly racemization . In solution, it exists predominantly as a tautomeric nitrosoisomer in anionic form .

Comparison with Similar Compounds

Ethyl 2-cyano-2-(hydroxyamino)acetate is often compared with other peptide synthesis additives such as:

1-Hydroxybenzotriazole (HOBt): While HOBt is widely used, it is explosive and poses safety risks.

1-Hydroxy-7-azabenzotriazole (HOAt): Similar to HOBt, HOAt is also explosive.

Conclusion

This compound is a valuable compound in peptide synthesis due to its ability to suppress racemization and enhance coupling efficiency. Its safer profile compared to other additives like HOBt and HOAt makes it a preferred choice in various scientific and industrial applications.

Properties

IUPAC Name |

ethyl 2-cyano-2-(hydroxyamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-2-10-5(8)4(3-6)7-9/h4,7,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWXPPNRXSNHJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)

![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)

![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride](/img/structure/B14787838.png)

![Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)

![2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B14787878.png)